molecular formula C4H6 B089482 1-Butyne CAS No. 107-00-6

1-Butyne

Cat. No. B089482
CAS RN: 107-00-6
M. Wt: 54.09 g/mol
InChI Key: KDKYADYSIPSCCQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

1-Butyne can be synthesized through various methods, including the microwave-assisted Cu(I)-catalyzed synthesis from amines, formaldehyde, and propiolic acid, offering a route to generate unsymmetric 1,4-diamino-2-butynes efficiently (Xu, Feng, & Van der Eycken, 2021). Another approach involves the safe synthesis of 1,4-bis(trimethylsilyl)buta-1,3-diyne, a significant building block for incorporating butadiyne motifs into organic structures (Bock & Low, 2017). The synthesis of unsymmetrical buta-1,3-diynes via cross-coupling of terminal alkynes with 1-bromoalkynes demonstrates the versatility of 1-butyne in creating complex organic molecules (Wang et al., 2011).

Molecular Structure Analysis

The molecular structure of 1-butyne has been extensively studied, with gas electron diffraction (GED) and theoretical ab initio calculations revealing detailed structural parameters. The bond lengths and angles are critical for understanding the reactivity and physical properties of 1-butyne (Bastiansen et al., 1995).

Scientific Research Applications

  • Molecular Structure Analysis : Bastiansen et al. (1995) conducted a theoretical and experimental study on the molecular structure of 1-butyne, determining important structure parameters like bond lengths and angles through gas electron diffraction and ab initio calculations (Bastiansen et al., 1995).

  • Catalysis in Hydrogenation : Boitiaux, Cosyns, and Robert (1987) studied the kinetic aspects of 1-butene, 1,3-butadiene, and 1-butyne hydrogenation on platinum-supported catalysts, providing insights into the reaction mechanisms and metal dispersion effects (Boitiaux et al., 1987).

  • Electron-Scattering Studies : Szmytkowski et al. (2014) reported on electron collisions with 1-butyne molecules, measuring absolute grand-total electron-scattering cross sections and analyzing resonant-like features and the effects of structural differences (Szmytkowski et al., 2014).

  • Kinetic Studies in Selective Hydrogenation : Alves et al. (2011) investigated the liquid-phase selective hydrogenation of 1-butyne in the presence of 1-butene over a palladium-based catalyst. They developed a kinetic expression to describe the hydrogenation process under typical industrial conditions (Alves et al., 2011).

  • Internal Rotation Studies : Guirgis, Durig, and Bell (1989) analyzed the far-infrared spectrum of 1-butyne, focusing on its torsional mode and skeletal bending fundamental transitions (Guirgis et al., 1989).

  • Polymerization Research : Masuda et al. (1985) studied the polymerization of 1-butyne using various catalysts, analyzing the yield and structural properties of the resulting polymers (Masuda et al., 1985).

  • Synthesis Applications : Bock and Low (2017) reported a safe and simple synthesis method for 1,4-bis(trimethylsilyl)buta-1,3-diyne, a significant compound derived from 1-butyne, emphasizing the importance of minimizing risks associated with its preparation (Bock & Low, 2017).

  • Mechanism-based Inhibition Study : Peč and Frébort (1992) explored 1,4-Diamino-2-butyne as a mechanism-based inhibitor of diamine oxidase, providing insights into its kinetic properties and interaction mechanisms (Peč & Frébort, 1992).

Safety And Hazards

1-Butyne is classified as a flammable gas and contains gas under pressure; it may explode if heated . Inhalation of 1-Butyne gas can cause respiratory tract irritation, while prolonged exposure can result in skin and eye irritation .

Future Directions

1-Butyne is a versatile molecule that can participate in various types of reactions due to the presence of its triple bond. Some of the notable reactions include addition reactions and acid-base reactions . It is used as a starting material in the synthesis of larger, more complex organic compounds in pharmaceuticals and other chemical industries . Therefore, the future directions of 1-Butyne could involve its use in the synthesis of new organic compounds and its potential applications in various industries.

Relevant Papers

A theoretical kinetic study of 1-butyne, 2-butyne, and 3-methyl-1-butyne combustion was conducted . The study focused on the H-atom abstraction from 1-Butyne and 2-Butyne by OH radical as a dominant channel in changing branching ratios .

properties

IUPAC Name

but-1-yne
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InChI

InChI=1S/C4H6/c1-3-4-2/h1H,4H2,2H3
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InChI Key

KDKYADYSIPSCCQ-UHFFFAOYSA-N
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Canonical SMILES

CCC#C
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Molecular Formula

C4H6
Record name ETHYL ACETYLENE, STABILIZED
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DSSTOX Substance ID

DTXSID4029141
Record name 1-Butyne
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Molecular Weight

54.09 g/mol
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Physical Description

Ethyl acetylene, stabilized appears as a colorless gas. Denser than air. Prolonged exposure to intense heat may cause the containers to rupture violently and rocket., Gas or Vapor; Liquid, Colorless gas; [CAMEO] Odor of garlic; [Matheson Tri-Gas MSDS]
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Product Name

1-Butyne

CAS RN

107-00-6
Record name ETHYL ACETYLENE, STABILIZED
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Synthesis routes and methods I

Procedure details

For example, according to the experimental examination of the inventors of the present invention, comparing the gas-liquid equilibrium of the three components of water, isopropyl alcohol and the extraction agent (any one of propane, propylene and CO2) at a temperature in a range between 120° and 130° C. and a pressure in a range between 80 and 100 atm, the concentration of the isopropyl alcohol in the gaseous phase in equilibrium with the liquid phase obtained by using propane as the extraction agent is unexpectedly 1.2-2.5 times higher than that obtained by using propylene and CO2 as the extraction agent, when the concentration of the isopropyl alcohol in the liquid phase free of the extraction agent is 15-20% by weight. Furthermore, when the concentration of the isopropyl alcohol in the gaseous phase is converted into the concentration of the alcohol free of the extraction agent, the converted concentration obtained by using propane as the extraction agent is as high as over 90% by weight while the concentration obtained by using propylene or CO2 as the extraction agent is about 75-85% by weight. On the other hand, comparing the concentration of the extraction agent dissolved in the liquid phase, it is about 0.1-1 mol % when the extraction agent is propane, which is about from 1/2 to 1/10 of the concentration obtained when the extraction agent is propylene or CO2.
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Synthesis routes and methods II

Procedure details

In a Gotte foam beater (DIN 53 902, Part 1), methane, ethane, propane, butane, n-hexane and n-octane sulfonic acid were tested for their foaming behavior in 0.5% aqueous solution (0° Gh) at 40° C. The solutions of methane, ethane, propane and butane sulfonic acid did not produce any foam.
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Synthesis routes and methods III

Procedure details

Referring then to the drawing, there is shown an isostripper column 3. The isostripper column is typically operated at fractionation conditions including a bottom temperature of from about 350° to about 390° F., a top temperature of from about 125° to about 150° F., a bottom pressure of from about 155 to about 165 psig., and a top pressure of from about 145 to about 155 psig. In the present example, an alkylation reaction zone effluent stream, at a temperature of about 100° F., is charged to a heat exchanger 2 contained in line 1 whereby said stream is heated to a temperature of about 150° F. by indirect heat exchange with the hot alkylate product stream recovered from the isostripper column by way of line 27. The alkylation reaction zone effluent stream is continued through line 1 to provide about 271.4 moles of propane, 2721.4 moles of isobutane, 649.9 moles of n-butane, 29.4 moles of isopentane, 1.3 moles of n-pentane and about 394.6 moles of C6 + hydrocarbons per hour to the isostripper column 3. Said alkylation reaction zone effluent stream further contains about 125.7 moles of HF per hour, the mole quantities expressed herein being intended as lb-moles.
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Synthesis routes and methods IV

Procedure details

The disproportionation reaction is carried out by first purging the guard columns and metathesis reactor with an approximately 100 mL/min flow of N2 at atmospheric pressure. The purged reactor and guard columns are then heated to 500° C. with continuing N2 flow for 1 hr. The guard columns and reactors are maintained at 500° C.; then approximately 100 mL/min of H2 gas at atmospheric pressure is added to the N2 purge, and maintained for 2 hrs. The reactor is then cooled to 200° C., and the guard columns cooled to 50° C., and the flow of N2 and 112 is reduced to 50 mL/min. After purification in the respective guard columns, liquefied renewable 2-butene is then introduced into the butene guard column at a rate of 0.10 g/min, and liquefied renewable ethylene is introduced into the ethylene guard column at a flow rate of 64.5 mL/min and a pressure of 3.5 MPa. The ethylene, 2-butene, and H2 (7.0 mL/min, 3.5 MPa) were then charged into the metathesis reactor (after preheating to 200° C.). The butene conversion rate obtained by subtracting the total amount of trans-2-butene, cis-2-butene and 1-butene contained in the outlet gas from the metathesis reactor is 71%. The propylene selectivity based on butene is 90%. Small amounts of propane, pentene and hexene are also produced.
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Butyne
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1-Butyne
Reactant of Route 3
1-Butyne
Reactant of Route 4
1-Butyne
Reactant of Route 5
Reactant of Route 5
1-Butyne
Reactant of Route 6
1-Butyne

Citations

For This Compound
7,090
Citations
EF Meyer, RL Burwell - Journal of the American Chemical Society, 1963 - ACS Publications
… 1-Butyne.—The addition of deuterium to 1-butyne was investigated at 35 with deuterium / 1-butyne ratios … The product of the reaction for H (moles deuterium added per mole of 1-butyne) …
Number of citations: 85 pubs.acs.org
DA Barskiy, KV Kovtunov, A Primo, A Corma… - …, 2012 - Wiley Online Library
… catalytic removal of 1,3-butadiene and 1-butyne from gaseous butene streams. Moreover, the … 1-butyne, both hydrogen atoms from the same hydrogen molecule were added to 1-butyne …
O Bastiansen, P Bakken, E Kloster-Jensen… - Journal of molecular …, 1995 - Elsevier
… A commercial sample of 1-butyne from Wiley Organics was used in the present study. The stated purity of the sample was 95%, and the compound was purified by preparative gas …
Number of citations: 12 www.sciencedirect.com
N Belmekki, PA Glaude, I Da Costa… - … journal of chemical …, 2002 - Wiley Online Library
… Here, we extend this mechanism to the oxidation of 1-butyne … Hidaka et al. 7 have studied the pyrolysis of 1-butyne and 2-… of ignition delays in a shock tube for 1-butyne and 2-butyne. In …
Number of citations: 59 onlinelibrary.wiley.com
X Bai, Y Li, J Wu, S Liu, H Lu, SS Nagaraja… - Combustion and …, 2024 - Elsevier
… and 1-butyne. However, only the second H-atom of 1-butyne was studied. In this work, the primary H-atom abstraction from 1-butyne using more reactive radicals was also studied. …
Number of citations: 0 www.sciencedirect.com
JP Boitiaux, J Cosyns, E Robert - Applied catalysis, 1987 - Elsevier
… that no significant polymerization occurs during the hydrogenation of 1-butyne. Therefore … In Figure IO, the 1-butyne hydrogenation rates are plotted as a function of 1-butyne …
Number of citations: 100 www.sciencedirect.com
JG Aston, SVR Mastrangelo… - Journal of the American …, 1950 - ACS Publications
… A study of the thermodynamic properties of 1butyne and othercompounds of the unsaturated … The formula weight of pure 1-butyne is 54.088 usingthe 1948 table of atomic weights. The …
Number of citations: 24 pubs.acs.org
BM Landsberg, RD Suenram - Journal of Molecular Spectroscopy, 1983 - Elsevier
Measurements of rotational transitions of 1-butyne have been made in the range of ∼20–130 GHz. Both a-type transitions up to J = 46 and b-type transitions up to J = 42 have been …
Number of citations: 30 www.sciencedirect.com
A Portnov, S Rosenwaks, I Bar - The Journal of chemical physics, 2004 - pubs.aip.org
… on 1-butyne presented the first measurement of the action spectrum of the region of the … also the dissociation dynamics of 1-butyne, complementing the controversial studies on propyne …
Number of citations: 16 pubs.aip.org
JP Boitiaux, J Cosyns, E Robert - Applied catalysis, 1987 - Elsevier
… of 1-butene, 1,3-butadiene and 1-butyne have been determined and compared with that of … not very different from palladium for hydrogenations of 1-butyne and 1,3-butadiene except for …
Number of citations: 87 www.sciencedirect.com

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